1,4,7,10-四氧杂环十二烷-2-甲醇

描述

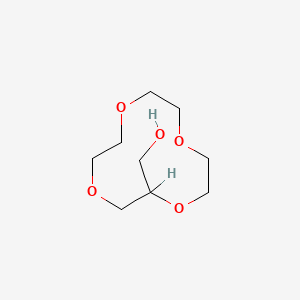

1,4,7,10-Tetraoxacyclododecane-2-methanol, also known as 2-(Hydroxymethyl)-12-crown-4, is a clear, colorless, viscous liquid . It has a molecular formula of C9H18O5 and a molecular weight of 206.24 .

Synthesis Analysis

This compound can be prepared by heating 2-allyloxymethyl-1,4,7,10-tetraoxa-cyclododecane . The reaction requires reagents such as C5H5N and SOCl2 and a solvent like benzene. The reaction time is 24 hours at a temperature of 80 °C, yielding about 90% .Molecular Structure Analysis

The molecular structure of 1,4,7,10-Tetraoxacyclododecane-2-methanol includes five hydrogen bond acceptors and one hydrogen bond donor . The compound has two freely rotating bonds . The InChI key for this compound is NJIPEIQHUNDGPY-UHFFFAOYSA-N .Chemical Reactions Analysis

1,4,7,10-Tetraoxacyclododecane-2-methanol can be used to produce 2-chloromethyl-1,4,7,10-tetraoxa-cyclododecane by heating . This reaction requires reagents C5H5N and SOCl2 and a solvent like benzene. The reaction time is 8 hours, yielding about 80% .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4,7,10-Tetraoxacyclododecane-2-methanol include a boiling point of 343.9 °C at 760 mmHg, a flash point of 161.8 °C, and a density of 1.054 g/cm³ . The compound has a polar surface area of 46.15 Ų and an index of refraction of 1.42 . The molar refractivity is 49.54 cm³, and the molar volume is 195.6 cm³ . The surface tension is 36.1 dyne/cm .科学研究应用

配位化学和稳定性研究

1,4,7,10-四氧杂环十二烷-2-甲醇已被用于研究碱土金属络合物的配位化学。Dhillon等人(2000年)进行的研究涉及这些络合物的稳定性研究,揭示了重要的稳定常数以及这些络合物在不同条件下的对映异构化动力学。该研究详细阐述了与碱土金属形成的络合物的配位特性和稳定性,突出了该化合物在理解配位化学和分子动力学方面的实用性(Dhillon et al., 2000)。

复合物中的结构和电子性质

1,4,7,10-四氧杂环十二烷-2-甲醇在组装具有氧化还原活性的Ru3三角形和Ru4正方形复合物方面发挥了重要作用。Berben等人(2006年)利用这种化合物研究了这些复合物中与角度相关的电子效应。该研究展示了如何利用这种化合物来理解这些复合物的结构和电子性质,为分子电子学领域做出了贡献(Berben et al., 2006)。

金属络合物的稳定性和热力学

Arnaud-Neu等人(2003年)利用1,4,7,10-四氧杂环十二烷-2-甲醇对冠醚金属络合物的稳定常数和热力学函数进行了批判性评估。这一全面评估涵盖了各种溶剂和金属离子,显著增进了对这些络合物的稳定性和热力学行为的理解(Arnaud-Neu et al., 2003)。

金属螯合剂的合成和表征

该化合物还广泛用于金属螯合剂的合成和表征。Jagadish等人(2011年)专注于医学上重要的DO3A和DOTA金属螯合剂的合成。这项研究揭示了这些螯合剂的合成途径和性质,对医学成像和放射性药物应用至关重要(Jagadish et al., 2011)。

安全和危害

作用机制

Target of Action

12-Crown-4 is a cyclic tetramer of ethylene oxide, and its primary target is the lithium cation . The compound selectively complexes with alkali metal cations due to its cavity diameter of approximately 1.2-1.5 Å, which matches the ionic diameter of lithium (1.36 Å) .

Mode of Action

When 12-Crown-4 encounters lithium ions, it forms a stable complex known as bis(12-crown-4)lithium cation . The crown ether’s cyclic structure allows it to encapsulate the lithium ion, enhancing its solubility and facilitating transport . This interaction alters the behavior of lithium ions in solution.

Pharmacokinetics

The compound’s pharmacokinetic properties impact its bioavailability and therapeutic efficacy.

Action Environment

Environmental factors play a crucial role:

- Solvent Influence : The dipole moment of 12-Crown-4 varies with solvent and temperature . Solvent choice affects its stability and interactions.

: 12-Crown-4 - Wikipedia : Sigma-Aldrich Handbook of Fine Chemicals, 2007, page 768.

生化分析

Biochemical Properties

1,4,7,10-Tetraoxacyclododecane-2-methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It forms stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For example, it can chelate with metal ions such as lithium, sodium, and potassium, facilitating their transport and availability in biochemical processes . This interaction is crucial in maintaining the stability and activity of certain enzymes and proteins.

Cellular Effects

1,4,7,10-Tetraoxacyclododecane-2-methanol influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of ion channels and transporters, thereby influencing the intracellular concentrations of essential ions . This modulation can impact cell function, including signal transduction pathways and metabolic processes. Additionally, the compound’s ability to form complexes with metal ions can affect the availability of these ions for cellular functions, thereby influencing gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 1,4,7,10-Tetraoxacyclododecane-2-methanol involves its ability to bind with metal ions and form stable complexes. These complexes can act as cofactors for various enzymes, enhancing or inhibiting their activity . The compound can also interact with ion channels and transporters, modulating their function and affecting the transport of ions across cellular membranes. This interaction can lead to changes in cellular signaling pathways and gene expression, ultimately influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,7,10-Tetraoxacyclododecane-2-methanol can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to gradual degradation. This degradation can impact its ability to form stable complexes with metal ions, thereby affecting its biochemical and cellular effects.

Dosage Effects in Animal Models

The effects of 1,4,7,10-Tetraoxacyclododecane-2-methanol in animal models vary with different dosages. At low doses, the compound can effectively modulate ion transport and enzyme activity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic processes. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its beneficial properties. These toxic effects can include oxidative stress, cellular damage, and impaired metabolic functions.

Metabolic Pathways

1,4,7,10-Tetraoxacyclododecane-2-methanol is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes. The compound can influence metabolic flux by modulating the availability of metal ions that act as cofactors for key metabolic enzymes . This modulation can affect the levels of metabolites and the overall metabolic balance within cells. Additionally, the compound’s ability to form stable complexes with metal ions can impact the activity of enzymes involved in metabolic pathways, thereby influencing metabolic processes.

Transport and Distribution

Within cells and tissues, 1,4,7,10-Tetraoxacyclododecane-2-methanol is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s ability to form complexes with metal ions can also influence its distribution, as these complexes may be transported differently compared to the free compound. This distribution can affect the compound’s availability and activity within different tissues and cellular compartments.

Subcellular Localization

1,4,7,10-Tetraoxacyclododecane-2-methanol is localized within specific subcellular compartments, where it exerts its biochemical effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, it may be directed to the mitochondria, where it can influence metabolic processes and energy production. The compound’s ability to form complexes with metal ions can also affect its subcellular localization, as these complexes may be targeted to different compartments compared to the free compound.

属性

IUPAC Name |

1,4,7,10-tetraoxacyclododec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIPEIQHUNDGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC(COCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-26-5 | |

| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-tetraoxacyclododecane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)